molecular formula C8H10ClF2N B2956276 2-Difluoromethyl-benzylamine hydrochloride CAS No. 1951439-00-1

2-Difluoromethyl-benzylamine hydrochloride

Cat. No.: B2956276
CAS No.: 1951439-00-1
M. Wt: 193.62
InChI Key: LAGFWDPCDMYYCJ-UHFFFAOYSA-N
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Description

2-Difluoromethyl-benzylamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N. It is a white to yellow solid that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-Difluoromethyl-benzylamine hydrochloride typically involves the difluoromethylation of benzylamine. One common method is the reaction of benzylamine with difluoromethylating agents under controlled conditions. Industrial production methods often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzylamine .

Chemical Reactions Analysis

2-Difluoromethyl-benzylamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding difluoromethylated benzaldehydes.

    Reduction: It can be reduced to form difluoromethylated benzyl alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

2-Difluoromethyl-benzylamine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Difluoromethyl-benzylamine hydrochloride can be compared with other similar compounds, such as:

    4-Difluoromethyl-benzylamine hydrochloride: Similar in structure but with the difluoromethyl group at a different position on the benzene ring.

    4-Trifluoromethyl-benzylamine hydrochloride: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.

    Benzylamine hydrochloride: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions .

These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and binding affinity due to the presence of the difluoromethyl group.

Properties

IUPAC Name

[2-(difluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-8(10)7-4-2-1-3-6(7)5-11;/h1-4,8H,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGFWDPCDMYYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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